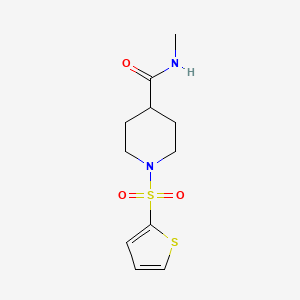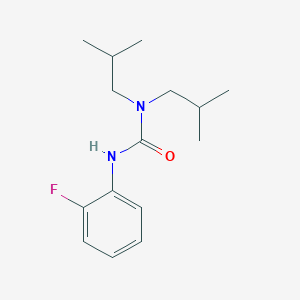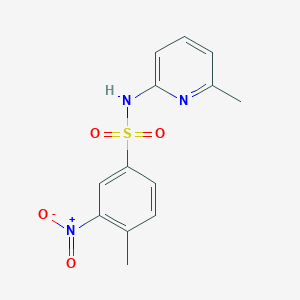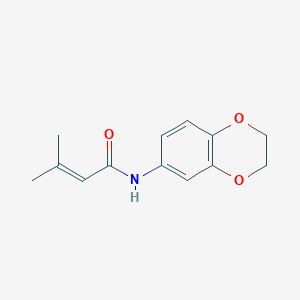
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates multiple metabolic pathways, making A-769662 a promising therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and cancer.
Mechanism of Action
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide activates AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation and phosphorylation of downstream targets. This activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has been shown to have a number of biochemical and physiological effects. In vitro, N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells. In vivo, N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has been shown to improve glucose tolerance and insulin sensitivity in mice and rats. N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has also been shown to increase mitochondrial biogenesis in skeletal muscle cells.
Advantages and Limitations for Lab Experiments
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and administered to cells or animals. It activates AMPK specifically, allowing for the study of downstream targets of the enzyme. However, N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has limitations as well. It has low solubility in water, making it difficult to administer in vivo. It also has low selectivity for AMPK isoforms, potentially leading to off-target effects.
Future Directions
There are several future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide. One area of interest is the development of more selective AMPK activators with improved pharmacokinetic properties. Another area of interest is the study of the effects of N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide on other metabolic pathways beyond glucose and lipid metabolism. Finally, the potential therapeutic applications of N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide in human diseases such as obesity and type 2 diabetes warrant further investigation.
Synthesis Methods
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide can be synthesized using a multistep process involving the reaction of tert-butyl 5-(chloromethyl)isoxazole-3-carboxylate with 4-chlorophenol, followed by deprotection and acetylation. The yield of this process is typically low, making alternative synthesis methods desirable.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has been extensively studied for its potential therapeutic applications. In animal models, N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight. N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-15(2,3)12-8-13(18-21-12)17-14(19)9-20-11-6-4-10(16)5-7-11/h4-8H,9H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILJRXFIYROQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-chlorophenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenylethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4923634.png)
![1-ethyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4923640.png)

![1-(3,5-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4923658.png)
![methyl 4-[2,4,6-trioxo-5-[3-(2-propyn-1-yloxy)benzylidene]tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4923665.png)
![7'-amino-5-bromo-1',3'-dimethyl-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B4923676.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4923680.png)

![1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4923703.png)
![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B4923710.png)


![3-(3,4-difluorophenyl)-5-[(phenylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4923727.png)